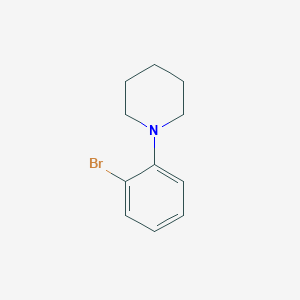

1-(2-Bromophenyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDSFDQNVQGLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530538 | |

| Record name | 1-(2-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156808-79-6 | |

| Record name | 1-(2-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156808-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromophenyl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 1-(2-bromophenyl)piperidine, a valuable arylamine intermediate in medicinal chemistry and materials science. The document elucidates the rationale behind the preferred synthetic methodology—the Buchwald-Hartwig amination—offering a detailed, field-proven experimental protocol. Furthermore, it establishes a framework for the rigorous characterization of the final compound through a suite of analytical techniques, ensuring structural confirmation and purity assessment. This whitepaper is structured to serve as a practical and authoritative resource, grounding its claims in established scientific literature and providing actionable insights for laboratory application.

Introduction and Strategic Importance

This compound (CAS Number: 156808-79-6) is a disubstituted aromatic amine featuring a piperidine ring attached to a brominated phenyl group at the ortho position.[1] Its molecular structure, with a reactive bromine atom and a tertiary amine, makes it a versatile building block for the synthesis of more complex molecules. The aryl bromide moiety serves as a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the piperidine motif is a common scaffold in many pharmacologically active compounds. Understanding its efficient synthesis and precise characterization is therefore critical for researchers engaged in the development of novel therapeutics and functional materials.

Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. For a substrate like this compound, the Buchwald-Hartwig amination stands out as the superior method.[2]

Rationale for Method Selection

Traditional methods for arylamine synthesis, such as nucleophilic aromatic substitution (SNAr), are often ineffective for unactivated aryl halides like 2-bromoiodobenzene or 1,2-dibromobenzene. These reactions typically require harsh conditions and are limited by substrate scope. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, overcomes these limitations, allowing for the facile synthesis of aryl amines under relatively mild conditions with broad functional group tolerance.[2][3] The reaction's efficiency is driven by a catalytic cycle that systematically couples the amine and the aryl halide.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding reaction optimization.[2][3]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A stoichiometric base then deprotonates the coordinated amine to form a more nucleophilic amido complex.

-

Reductive Elimination: This is the key bond-forming step. The aryl and amido groups are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

A diagram illustrating this fundamental process is provided below.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

-

2-Bromoiodobenzene (1.0 eq)

-

Piperidine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous Toluene

Procedure:

-

Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoiodobenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of piperidine.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification (Aqueous Wash): Combine the organic layers and wash sequentially with deionized water and saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure liquid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

The fundamental physical properties provide the first layer of characterization for the bulk material.

| Property | Value | Source |

| CAS Number | 156808-79-6 | [1] |

| Molecular Formula | C₁₁H₁₄BrN | [1] |

| Molecular Weight | 240.14 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.339 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.580 | [1] |

Spectroscopic Analysis

Spectroscopic methods provide detailed structural information at the molecular level. The following table summarizes the expected data from key analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (4H): Multiplets between δ 7.5-7.0 ppm, consistent with an ortho-disubstituted benzene ring. Aliphatic Region (10H): A multiplet around δ 3.0 ppm (4H, -NCH₂-) and multiplets around δ 1.8-1.5 ppm (6H, other piperidine -CH₂-). |

| ¹³C NMR | Aromatic Carbons: 6 distinct signals, including the ipso-carbon attached to nitrogen and the ipso-carbon attached to bromine. Aliphatic Carbons: 3 distinct signals for the piperidine ring carbons due to symmetry. |

| FTIR (cm⁻¹) | ~3050: Aromatic C-H stretch. ~2930, 2850: Aliphatic C-H stretch. ~1580, 1470: Aromatic C=C stretch. ~1230: Aryl C-N stretch. ~750: Ortho-disubstitution C-H bend. |

| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic isotopic doublet for bromine at m/z 239 and 241 with an approximate 1:1 intensity ratio.[4] |

The logical workflow from synthesis to final, confirmed product is depicted below.

Caption: Overall workflow from synthesis to characterization.

Safety, Handling, and Storage

Proper laboratory practice is paramount when handling the reagents and product involved in this synthesis.

-

Hazards: this compound is classified as harmful if swallowed (Acute Toxicity, Oral).[1][5] It may cause skin and eye irritation.[6] The precursor, piperidine, is a flammable, toxic, and corrosive liquid.[7] Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive.

-

Handling: All manipulations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[6]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound using the Buchwald-Hartwig amination reaction. The rationale for the chosen synthetic route was explained, and a step-by-step protocol was provided to facilitate its practical application. Furthermore, a comprehensive characterization workflow was outlined to ensure the structural integrity and purity of the final compound. By adhering to the procedures and safety guidelines presented herein, researchers can confidently prepare and validate this key chemical intermediate for applications in drug discovery and advanced materials development.

References

- 1. This compound 97 156808-79-6 [sigmaaldrich.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PubChemLite - this compound (C11H14BrN) [pubchemlite.lcsb.uni.lu]

- 5. 1-(2-Bromophenyl)piperazine | Sigma-Aldrich [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. 80980-89-8 CAS MSDS (4-(4'-Bromophenyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(2-Bromophenyl)piperidine is a substituted aromatic heterocyclic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, details experimental protocols for the determination of uncharacterized properties, and discusses its likely synthesis, reactivity, and potential pharmacological significance. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Chemical Identity and Physical Properties

This compound, with the CAS number 156808-79-6, is a halogenated aromatic amine. At room temperature, it exists as a liquid.[1] Key identifying information and its primary physical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 156808-79-6 | [1] |

| Molecular Formula | C₁₁H₁₄BrN | [1] |

| Molecular Weight | 240.14 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Density | 1.339 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.580 | [1] |

| Monoisotopic Mass | 239.03096 Da | Predicted |

| Predicted XlogP | 3.6 | Predicted |

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through established cross-coupling methodologies for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent and reliable methods for this transformation.[2][3][4][5][6][7][8][9][10][11]

Recommended Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile and tolerant of a wide range of functional groups.[2][3][5][7][8] This makes it the preferred method for the synthesis of this compound.

Reaction Scheme:

Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

-

Addition of Reactants: Add anhydrous toluene to the flask, followed by piperidine and 1,2-dibromobenzene. The use of 1,2-dibromobenzene allows for a direct coupling, though 1-bromo-2-iodobenzene could also be used for potentially higher reactivity.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. The reaction progress should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Experimental Protocols for Physicochemical Property Determination

Due to the absence of publicly available experimental data for several key physicochemical properties of this compound, the following standard protocols are provided as a guide for their determination.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that can be determined by several methods, including distillation and the capillary method.[12][13][14][15][16]

Caption: Workflow for the experimental determination of boiling point.

Protocol using the Capillary Method:

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Insertion: Invert a capillary tube (sealed at one end) and place it into the liquid.

-

Heating: Gently heat the test tube in a heating block or oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The boiling point is the temperature at which the liquid starts to be drawn into the capillary tube upon cooling.[13][15]

Solubility Assessment

The solubility of this compound in various solvents is a critical parameter for its application in synthesis and biological assays. A standard "shake-flask" method can be employed for this purpose.[17][18][19][20][21]

Protocol for Solubility Determination:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow any undissolved liquid to separate.

-

Quantification: Carefully remove an aliquot from the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Given the structure of this compound, it is expected to be miscible with a range of organic solvents and have low solubility in water, similar to its parent compound, piperidine.[17]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the piperidine ring. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The protons on the piperidine ring will appear as multiplets in the upfield region, typically between δ 1.5-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons and the five aliphatic carbons of the piperidine ring. The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The aliphatic carbons of the piperidine ring will appear in the upfield region, typically between δ 20-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2800 | C-H stretch | Aliphatic (Piperidine) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1350-1000 | C-N stretch | Aryl-Alkyl Amine |

| 800-600 | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2). Common fragmentation patterns for piperidine derivatives involve cleavage of the piperidine ring and loss of substituents.[22][23][24][25][26]

Reactivity Profile

The reactivity of this compound is dictated by the presence of the piperidine nitrogen and the bromophenyl group.

-

N-Nucleophilicity: The lone pair of electrons on the piperidine nitrogen makes it nucleophilic and basic. It can participate in reactions with electrophiles, such as alkyl halides and acyl chlorides, to form quaternary ammonium salts or amides, respectively.

-

Aromatic Ring Reactivity: The bromophenyl group can undergo further electrophilic aromatic substitution, although the piperidino group is an activating, ortho-, para-directing group, while the bromo group is a deactivating, ortho-, para-directing group.[27][28] The overall outcome of such reactions will depend on the specific reaction conditions. The bromine atom can also be replaced through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for further functionalization of the aromatic ring.

Potential Pharmacological and Toxicological Considerations

The piperidine moiety is a common scaffold in many pharmaceutically active compounds, exhibiting a wide range of biological activities.[29][30][31] Derivatives of piperidine have been investigated for their potential as analgesics, antipsychotics, and antihistamines, among other therapeutic applications. The presence of a bromophenyl group can influence the lipophilicity and metabolic stability of the molecule, potentially modulating its pharmacological profile.

Specific pharmacological and toxicological data for this compound are not available. However, based on its structure, it would be prudent to handle this compound with appropriate safety precautions, as aromatic amines and halogenated hydrocarbons can exhibit toxicity. Any investigation into its biological activity should be preceded by comprehensive in vitro and in vivo toxicological studies.

Conclusion

This compound is a compound with significant potential for further investigation in various fields of chemical and pharmaceutical sciences. This technical guide has consolidated the available physicochemical data and provided a framework for the experimental determination of its yet uncharacterized properties. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable method for its preparation. Further research is warranted to fully elucidate its spectroscopic characteristics, reactivity profile, and biological activities.

References

- 1. This compound 97 156808-79-6 [sigmaaldrich.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Ullmann reaction | PPTX [slideshare.net]

- 7. research.rug.nl [research.rug.nl]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 10. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phillysim.org [phillysim.org]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. vernier.com [vernier.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. who.int [who.int]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 19. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. scielo.br [scielo.br]

- 27. m.youtube.com [m.youtube.com]

- 28. 22:55 2025 ... 02: 55: 13 Assertion (A): Aryl halides undergo electrophi.. [askfilo.com]

- 29. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Bromophenyl)piperidine: Synthesis, Characterization, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)piperidine, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical identity, including its CAS number, and presents a thorough analysis of its spectral data, encompassing ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed, field-proven experimental protocol for its synthesis via the Buchwald-Hartwig amination is provided, accompanied by a discussion of the underlying reaction mechanism and a workflow diagram. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of N-aryl piperidine derivatives.

Introduction

The N-aryl piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a bromine atom onto the phenyl ring, as in this compound, offers a versatile handle for further chemical modifications, such as cross-coupling reactions, thereby enabling the exploration of a broader chemical space in drug discovery programs. Understanding the synthesis and unequivocal characterization of this key intermediate is paramount for its effective utilization in research and development.

This guide provides a detailed examination of this compound, focusing on its unique spectral signature and a reliable synthetic protocol.

Chemical Identity and Properties

This compound is a substituted aromatic amine with the following key identifiers and physical properties:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 156808-79-6 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrN | [1] |

| Molecular Weight | 240.14 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.339 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.580 | [1] |

Synthesis of this compound

The synthesis of N-aryl piperidines is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like the Ullmann condensation in terms of milder reaction conditions and broader substrate scope.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 1,2-dibromobenzene with piperidine. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and minimizing side products.

Reaction Scheme:

Materials and Reagents:

-

1,2-Dibromobenzene

-

Piperidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Palladium(II) acetate (1 mol%) and XPhos (2 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Reagent Addition: Add sodium tert-butoxide (1.4 equivalents) to the flask.

-

Solvent and Substrates: Add anhydrous toluene, followed by 1,2-dibromobenzene (1.0 equivalent) and piperidine (1.2 equivalents) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectral Data and Characterization

Unequivocal characterization of this compound is essential for its use in subsequent synthetic steps. The following sections detail the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | d | 1H | Ar-H (ortho to Br) |

| ~ 7.25 | t | 1H | Ar-H |

| ~ 7.00 | t | 1H | Ar-H |

| ~ 6.90 | d | 1H | Ar-H (ortho to N) |

| ~ 3.05 | t | 4H | -N-CH₂- (piperidine) |

| ~ 1.75 | m | 4H | -CH₂- (piperidine) |

| ~ 1.60 | m | 2H | -CH₂- (piperidine) |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | Ar-C (C-N) |

| ~ 134 | Ar-C (C-H) |

| ~ 128 | Ar-C (C-H) |

| ~ 125 | Ar-C (C-H) |

| ~ 124 | Ar-C (C-Br) |

| ~ 122 | Ar-C (C-H) |

| ~ 52 | -N-CH₂- (piperidine) |

| ~ 27 | -CH₂- (piperidine) |

| ~ 25 | -CH₂- (piperidine) |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2930, 2850 | Strong | Aliphatic C-H stretch (piperidine) |

| ~ 1580, 1470 | Strong | Aromatic C=C stretch |

| ~ 1230 | Strong | C-N stretch |

| ~ 750 | Strong | C-Br stretch and ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| Adduct | Predicted m/z |

| [M+H]⁺ | 240.03824 |

| [M+Na]⁺ | 262.02018 |

| [M]⁺ | 239.03041 |

Source: PubChem[2]

Conclusion

This technical guide has provided a detailed overview of this compound, a key synthetic intermediate. The provided CAS number and physical properties serve as a quick reference, while the detailed synthetic protocol based on the Buchwald-Hartwig amination offers a reliable method for its preparation. The comprehensive analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectral data will aid researchers in the unambiguous identification and characterization of this compound. This information is intended to facilitate the work of scientists and professionals in the fields of organic synthesis and drug discovery, enabling the efficient and effective use of this compound in their research endeavors.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 1-(2-Bromophenyl)piperidine

Introduction

In the landscape of modern drug discovery and development, the piperidine moiety stands out as a prevalent heterocyclic scaffold, integral to the structure of numerous pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. The N-aryl piperidine subclass, in particular, is a cornerstone for generating diverse chemical libraries with wide-ranging biological activities. This guide focuses on a specific, yet representative, member of this class: 1-(2-Bromophenyl)piperidine.

The rigorous structural confirmation and purity assessment of such molecules are non-negotiable prerequisites for their advancement in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal analytical techniques employed for this purpose, providing unambiguous structural elucidation. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the expected ¹H NMR, ¹³C NMR, and mass spectral data for this compound. We will delve into the causality behind experimental choices and the interpretation of spectral data, grounded in fundamental principles and supported by authoritative references.

Molecular Structure and Key Analytical Features

The first step in any analytical endeavor is a thorough understanding of the molecule's structure. The key features of this compound that will dictate its spectral output are the saturated piperidine ring and the ortho-substituted bromophenyl group. The numbering convention used throughout this guide for NMR and MS analysis is presented below.

Caption: Numbering scheme for this compound.

Table 1: Key Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄BrN | [2] |

| Molecular Weight | 240.14 g/mol | [2] |

| Monoisotopic Mass | 239.03096 Da | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Theoretical Considerations

The chemical shift of a nucleus is highly sensitive to its local electronic environment. In our target molecule, several factors are at play:

-

Piperidine Ring Conformation: The piperidine ring typically exists in a chair conformation, leading to distinct axial and equatorial proton environments. Ring inversion at room temperature can lead to averaged signals. The nitrogen inversion can also contribute to dynamic processes.

-

Anisotropic Effect: The circulation of π-electrons in the bromophenyl ring generates a magnetic field that deshields protons positioned above or below the ring plane and shields those in the plane of the ring.

-

Inductive Effects: The electronegative nitrogen atom deshields the adjacent protons on C2' and C6' of the piperidine ring. Similarly, the bromine atom exerts a deshielding effect on the ortho (C1/C3) and para (C5) protons of the phenyl ring, though its influence is modulated by resonance effects.

-

Solvent Effects: The choice of deuterated solvent can influence the chemical shifts, particularly of protons near polar functional groups, due to varying intermolecular interactions.[4][5][6]

Predicted ¹H NMR Spectrum

Based on the analysis of similar N-aryl piperidine structures and foundational NMR principles, a predicted ¹H NMR spectrum in a common solvent like CDCl₃ is presented below.[7][8]

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

| H3, H6 | 7.55 | dd | 1H | J = 8.0, 1.5 | Ortho to Bromine, deshielded. Coupled to H4 and H5. |

| H4 | 7.25 | td | 1H | J = 7.5, 1.5 | Meta to Bromine. Coupled to H3, H5 and H6. |

| H5 | 6.90 | td | 1H | J = 7.5, 1.0 | Para to Bromine. Coupled to H4 and H6. |

| H2', H6' | 3.10 | t | 4H | J = 5.5 | Adjacent to electronegative Nitrogen, deshielded. |

| H3', H5' | 1.80 | m | 4H | - | Methylene protons of the piperidine ring. |

| H4' | 1.65 | m | 2H | - | Methylene protons at the 4-position of the piperidine ring. |

Disclaimer: These are predicted values. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 8 distinct signals, as C2'/C6' and C3'/C5' of the piperidine ring are chemically equivalent due to rapid conformational averaging at room temperature.

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | 150.0 | Aromatic carbon attached to Nitrogen, deshielded. |

| C2 | 123.0 | Aromatic carbon bearing Bromine, deshielded. |

| C3 | 133.5 | Aromatic CH ortho to Bromine. |

| C4 | 128.0 | Aromatic CH. |

| C5 | 124.5 | Aromatic CH. |

| C6 | 120.0 | Aromatic CH. |

| C2', C6' | 53.0 | Aliphatic carbon adjacent to Nitrogen, deshielded. |

| C3', C5' | 26.0 | Aliphatic carbon beta to Nitrogen. |

| C4' | 24.5 | Aliphatic carbon gamma to Nitrogen. |

Disclaimer: These are predicted values based on typical shifts for N-aryl piperidines.[9][10]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm.

-

Caption: Workflow for NMR Data Acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Theoretical Considerations

-

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV).[11][12] This leads to the formation of a molecular ion (M•+) and extensive, reproducible fragmentation, which is invaluable for structural elucidation.[13]

-

The Nitrogen Rule: For a molecule containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass. This compound (C₁₁H₁₄BrN) has one nitrogen atom, and its monoisotopic mass is indeed odd (239 Da).

-

Isotopic Pattern of Bromine: A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14] This results in a characteristic pair of peaks (M•+ and [M+2]•+) for every bromine-containing fragment, separated by 2 m/z units and having almost equal intensity.

Proposed Fragmentation Pathway under EI-MS

The fragmentation of this compound will be governed by the stability of the resulting carbocations and radicals. The primary fragmentation is expected to be α-cleavage at the C-C bond adjacent to the nitrogen atom within the piperidine ring.[15][16]

-

Molecular Ion: The initial ionization event will produce the molecular ion at m/z 239 (with ⁷⁹Br) and m/z 241 (with ⁸¹Br).

-

α-Cleavage: The most favorable fragmentation is the cleavage of the C2'-C3' bond (or C6'-C5'), leading to the loss of a butyl radical (•C₄H₉) and the formation of a resonance-stabilized iminium ion.

Caption: Proposed EI-MS Fragmentation Pathway.

Table 4: Predicted Major Fragments in the EI Mass Spectrum

| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure/Formula | Fragmentation Pathway |

| 239 / 241 | [C₁₁H₁₄BrN]•+ | Molecular Ion (M•+) |

| 184 / 186 | [C₇H₇BrN]+ | Loss of a butyl radical (•C₄H₉) via α-cleavage. |

| 155 / 157 | [C₆H₄Br]+ | Loss of a bromophenyl radical from the molecular ion. |

| 84 | [C₅H₁₀N]+ | Cleavage of the N-C(aryl) bond, forming the piperidinyl cation. |

Experimental Protocol for MS Data Acquisition

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source and a quadrupole mass analyzer.[16][17]

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

GC Method:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.[16]

-

Scan Range: m/z 40-500.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion pair (m/z 239/241) and major fragment ions.

-

Compare the observed fragmentation pattern with the proposed pathway and check for the characteristic 1:1 isotopic signature for all bromine-containing fragments.

-

Conclusion

The comprehensive analytical characterization of this compound through NMR and MS is essential for its unequivocal identification. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, dictated by the interplay of electronic and conformational effects. The mass spectrum, under Electron Ionization, is expected to yield a clear molecular ion peak with the characteristic bromine isotopic pattern and a predictable fragmentation pathway dominated by α-cleavage.

This guide provides the theoretical framework and practical protocols for acquiring and interpreting this critical data. By synthesizing information from established principles and analogous systems, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their scientific endeavors and accelerating the drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine, 1-(2-phenylethyl)- [webbook.nist.gov]

- 3. PubChemLite - this compound (C11H14BrN) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1-[(2-bromophenyl)methyl]piperidine (C12H16BrN) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-(2-Bromoethyl)piperidine | C7H14BrN | CID 426611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(1-(2-Bromophenyl)ethyl)-2-methylpiperidine | C14H20BrN | CID 169409825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. Piperidine [webbook.nist.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. benchchem.com [benchchem.com]

- 17. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity Screening of 1-(2-Bromophenyl)piperidine

Introduction

The piperidine scaffold is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[2] The compound of interest, 1-(2-Bromophenyl)piperidine, represents a novel chemical entity with unexplored biological potential. The introduction of a bromophenyl substituent onto the piperidine nitrogen atom presents an intriguing modification that could modulate its physicochemical properties and biological targets. This guide provides a comprehensive, in-depth framework for the systematic biological activity screening of this compound, designed for researchers, scientists, and drug development professionals. Our objective is to furnish a scientifically rigorous and logically structured approach to unveil the therapeutic promise of this molecule.

Compound Synthesis and Characterization: The Foundation of Reliable Screening

Prior to initiating any biological evaluation, the synthesis and rigorous characterization of this compound are paramount. While various synthetic routes for substituted piperidines are documented, a common approach involves the nucleophilic substitution of piperidine with a suitable bromophenyl precursor.[4][5] Regardless of the chosen synthetic pathway, obtaining the compound with high purity is critical to ensure that the observed biological effects are attributable to the target molecule and not impurities.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ascertain the purity of the synthesized compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, with a target purity of >95% being the standard for biological screening.

A thorough characterization provides the foundational confidence needed for the subsequent biological assays.

Tier 1: A Multi-Pronged Primary In-Vitro Screening Cascade

The initial screening phase is designed to cast a wide net, exploring the potential of this compound across several key therapeutic areas where piperidine derivatives have historically shown significant activity.[6][7]

Anticancer Activity Screening

Piperidine moieties are integral to numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action that include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[2][8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that serves as a robust and high-throughput method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Step-by-Step Methodology:

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Data Presentation: In-Vitro Cytotoxicity Data

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast | Experimental Data | Experimental Data |

| A549 | Lung | Experimental Data | Experimental Data |

| U87 | Glioblastoma | Experimental Data | Experimental Data |

| HCT116 | Colon | Experimental Data | Experimental Data |

Caption: Representative table for summarizing the cytotoxic activity of this compound against a panel of human cancer cell lines.

Antimicrobial Activity Screening

Piperidine derivatives have demonstrated a wide spectrum of antimicrobial activities.[6] A primary screen against a panel of pathogenic bacteria and fungi is therefore a logical step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[11][12][13]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

| Microorganism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus | Gram-positive | Experimental Data | Experimental Data | N/A |

| E. coli | Gram-negative | Experimental Data | Experimental Data | N/A |

| C. albicans | Fungal | Experimental Data | N/A | Experimental Data |

Caption: Table for summarizing the Minimum Inhibitory Concentration (MIC) of this compound against representative pathogenic microorganisms.

Neuropharmacological Activity Screening

The piperidine nucleus is a common feature in many centrally acting drugs, including antipsychotics and analgesics.[1][7] An initial screen for neuropharmacological activity is therefore warranted.

Proposed Primary Screens:

-

Receptor Binding Assays: Evaluate the binding affinity of this compound to a panel of CNS receptors, such as dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[14] This can be performed using commercially available radioligand binding assays or fluorescent-based assays.

-

Enzyme Inhibition Assays: Screen for inhibitory activity against key enzymes in the nervous system, such as acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapy.[3][15]

Tier 2: Mechanistic Elucidation and Secondary Assays

Should this compound demonstrate promising activity in the primary screens, the next logical step is to delve into its mechanism of action.

For Anticancer "Hits"

A promising anticancer "hit" would be a compound exhibiting potent and selective cytotoxicity against cancer cells.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[16]

Step-by-Step Methodology:

-

Cell Treatment: Treat the cancer cell line of interest with this compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Caption: Workflow for the mechanistic validation of an anticancer hit compound.

For Antimicrobial "Hits"

An antimicrobial "hit" would be a compound with a low MIC value against one or more pathogens.

Experimental Protocol: Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.[12]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth.

-

Compound Addition: Add this compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).

-

Time-Course Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable colony-forming units (CFU/mL).

-

Data Analysis: Plot the log CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Caption: A logical workflow for the further characterization of an antimicrobial hit.

Preliminary Safety and Toxicological Assessment

An early assessment of cytotoxicity against normal, non-cancerous cells is crucial to gauge the selectivity of this compound. This can be achieved by performing the MTT assay on a normal human cell line, such as human dermal fibroblasts (HDFs) or peripheral blood mononuclear cells (PBMCs). A high IC50 value against normal cells compared to cancer cells would indicate a favorable therapeutic window.

Data Analysis, Interpretation, and Path Forward

The culmination of this screening cascade will be a rich dataset that provides a comprehensive biological profile of this compound. The interpretation of this data should be holistic, considering the potency (IC50, MIC), selectivity, and potential mechanism of action. Promising candidates emerging from this in-vitro screening funnel should then be prioritized for further preclinical development, including pharmacokinetic studies and in-vivo efficacy testing in relevant animal models.

Conclusion

This technical guide has outlined a robust and scientifically grounded strategy for the comprehensive biological activity screening of this compound. By employing a tiered approach, from broad primary screening to focused mechanistic studies, researchers can efficiently and effectively evaluate the therapeutic potential of this novel piperidine derivative. The insights gained from this systematic evaluation will be instrumental in determining the future trajectory of this compound in the drug discovery pipeline.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 5. WO2006034092A2 - Process for production of piperidine derivatives - Google Patents [patents.google.com]

- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 7. researchgate.net [researchgate.net]

- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neuroquantology.com [neuroquantology.com]

- 16. noblelifesci.com [noblelifesci.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(2-Bromophenyl)piperidine Derivatives

Introduction: The 1-(2-Bromophenyl)piperidine Scaffold as a Privileged Structure

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs and natural alkaloids.[1][2][3][4] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to bind effectively to a diverse range of biological targets. The derivatization of this core, specifically with a 2-bromophenyl group, creates a chemical entity with a distinct pharmacological profile, primarily directing its activity towards a unique class of intracellular proteins known as sigma receptors.[5][6]

This technical guide provides an in-depth exploration of the primary therapeutic targets of this compound derivatives. We will dissect the mechanistic basis for target engagement, provide field-proven experimental protocols for validation, and discuss the translational potential of these compounds in neurodegenerative diseases, oncology, and pain management.

Primary Target Class: Sigma (σ) Receptors

Initially misclassified as opioid receptors, sigma receptors are now understood to be a distinct class of proteins with no structural homology to other mammalian receptors.[5][7] They are broadly divided into two subtypes, sigma-1 (σ1) and sigma-2 (σ2), both of which show high affinity for various piperidine-containing ligands.[5][6] The this compound scaffold serves as a promising backbone for developing selective ligands for these targets.

Target 1: The Sigma-1 Receptor (S1R) - A Master Regulator of Cellular Stress

The Sigma-1 Receptor (S1R) is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[8][9] This strategic position allows it to act as a pluripotent modulator of cellular homeostasis, particularly in response to stress.[8][9]

Mechanistic Insights: Under normal physiological conditions, S1R is bound to another chaperone, BiP (Binding Immunoglobulin Protein). Upon cellular stress (e.g., ER stress, oxidative stress) or stimulation by agonist ligands, S1R dissociates from BiP and becomes active. In its active state, S1R modulates several key cellular processes:

-

Calcium Homeostasis: S1R interacts directly with the inositol 1,4,5-trisphosphate (IP3) receptor, a key channel for releasing calcium from the ER.[7][8][10] S1R activation potentiates calcium signaling, which is crucial for neuronal function and survival.[7]

-

Ion Channel Modulation: It plays a modulatory role in the activity of various ion channels, including NMDA receptors and voltage-gated potassium channels, thereby influencing neuronal excitability.[7]

-

Neuroprotection: By mitigating ER stress, reducing oxidative stress, and promoting mitochondrial function, S1R activation has demonstrated robust neuroprotective effects in preclinical models of Alzheimer's disease, Parkinson's disease, ALS, and ischemic stroke.[8][9][11] A potent S1R ligand, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), has been shown to provide significant ischemic neuroprotection.[12][13]

Therapeutic Potential: The multifaceted role of S1R in maintaining cellular health makes it a prime target for therapeutic intervention in a range of disorders.

-

Neurodegenerative Diseases: S1R agonists could offer a disease-modifying strategy by protecting neurons from various stressors implicated in conditions like Alzheimer's and Parkinson's disease.[8][10]

-

Psychiatric Disorders: Several antidepressant and antipsychotic drugs exhibit affinity for S1R, suggesting its role in modulating mood and cognition.[7][10]

-

Analgesia: S1R ligands have been proposed for the treatment of neuropathic pain.[7][14]

Logical Pathway for S1R Modulation

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Sigma receptor - Wikipedia [en.wikipedia.org]

- 6. | BioWorld [bioworld.com]

- 7. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]

- 9. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 11. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iris.unict.it [iris.unict.it]

"1-(2-Bromophenyl)piperidine" reactivity and stability studies

An In-Depth Technical Guide to the Reactivity and Stability of 1-(2-Bromophenyl)piperidine

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the chemical reactivity and stability of this compound. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the synthetic versatility offered by its aryl bromide moiety. Understanding its reactivity in key cross-coupling reactions and its stability under various conditions is paramount for its effective utilization in complex molecule synthesis and for ensuring the integrity of resulting products.

Introduction to this compound

This compound is an aromatic heterocyclic compound with the molecular formula C₁₁H₁₄BrN.[1] Its structure, featuring a piperidine ring attached to a brominated phenyl group at the ortho position, makes it a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents to the aromatic ring. This capability has led to its use in the synthesis of novel pharmaceutical agents and functional materials.[2][3]

Physical Properties:

-

Appearance: Liquid[1]

-

Molecular Weight: 240.14 g/mol [1]

-

Density: 1.339 g/mL at 25 °C[1]

-

Refractive Index: n20/D 1.580[1]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of the aryl bromide. The carbon-bromine bond is susceptible to oxidative addition to low-valent transition metal catalysts, most notably palladium(0). This reactivity is the cornerstone of its application in several critical carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, coupling an organoboron compound with an organic halide.[4][5] this compound is an excellent substrate for this reaction, enabling the synthesis of 2-aryl-1-phenylpiperidine derivatives.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-(2-Arylphenyl)piperidine via Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).[4]

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 0.03 equiv).[4]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane (5 mL) and water (1 mL).[4]

-

Reaction: Stir the mixture at 80-90 °C under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is highly valuable for synthesizing N-aryl piperidines from this compound and a primary or secondary amine.

Mechanism: The mechanism of the Buchwald-Hartwig amination is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 1-(2-(Dialkylamino)phenyl)piperidine via Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization based on the specific amine used.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 0.01 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol, 0.02 equiv) in a dry Schlenk tube.

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).

-

Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Stability Studies

The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses. While specific, comprehensive stability data for this exact compound is not widely published, its stability profile can be inferred from the known behavior of its constituent moieties: the N-aryl piperidine and the bromophenyl group.

Thermal Stability

Aryl bromides are generally considered to be thermally stable compounds.[10] However, the presence of the piperidine ring and potential impurities can influence their decomposition temperature. Long-term exposure to high temperatures, especially in the presence of catalysts or reactive reagents, can lead to degradation. Studies on related compounds suggest that decomposition of similar palladium complexes can occur at elevated temperatures (e.g., 110 °C).[11] For N-aryl piperidines, thermal degradation can occur, with piperazine, a related cyclic amine, showing degradation at temperatures above 135 °C.[12]

Recommendation: Store this compound in a cool place. For reactions requiring high temperatures, it is advisable to keep reaction times to a minimum to avoid potential degradation.

Oxidative Stability

The piperidine moiety, particularly the nitrogen atom and the adjacent methylene groups, is susceptible to oxidation.[13][14] Atmospheric oxygen can lead to the formation of N-oxides and other degradation products, which may be accelerated by light and the presence of metal ions.[15] A yellow discoloration of the compound can be an indicator of oxidation.[16]

Recommendations for Storage and Handling:

-

Store in a tightly sealed container to minimize exposure to air.[16]

-

For long-term storage, consider storing under an inert atmosphere such as nitrogen or argon.[16]

-

The use of antioxidants like BHA or BHT can be considered for formulations containing piperidine compounds to prevent oxidation.[16]

Photostability

Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[17] Photodegradation can lead to the cleavage of the C-Br bond and the formation of radical species, which can initiate further decomposition pathways. The ICH guidelines for photostability testing recommend exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA radiation.[18][19]

Recommendation: Store this compound in amber glass vials or other light-protective containers to prevent photodegradation.[16]

Hydrolytic Stability

The N-aryl piperidine linkage is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis may occur, although this is not typically a major degradation pathway for this class of compounds under standard laboratory conditions.[20][21]

Recommendation: Avoid prolonged exposure to strong acids or bases, especially at high temperatures, unless these are the desired reaction conditions.

Table 1: Summary of Stability Considerations and Recommendations

| Stability Factor | Potential for Degradation | Recommendations for Storage and Handling |

| Thermal | Moderate to high temperatures may induce degradation over time. | Store in a cool environment. Minimize heating times in reactions. |

| Oxidative | Susceptible to oxidation by atmospheric oxygen. | Store in tightly sealed containers, preferably under an inert atmosphere. |

| Photochemical | Sensitive to UV and visible light. | Store in light-resistant containers (e.g., amber vials). |

| Hydrolytic | Generally stable, but can be susceptible to strong acids/bases at elevated temperatures. | Maintain neutral pH during storage and work-up where possible. |

Conclusion

This compound is a synthetically versatile molecule with well-established reactivity in palladium-catalyzed cross-coupling reactions. Its utility in the construction of complex molecular architectures is clear. However, researchers and drug development professionals must remain cognizant of its potential stability issues. By understanding and controlling the conditions of storage and reaction, the full synthetic potential of this valuable building block can be realized, ensuring the integrity and purity of the final products.

References

- 1. This compound 97 156808-79-6 [sigmaaldrich.com]

- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. database.ich.org [database.ich.org]

- 19. q1scientific.com [q1scientific.com]

- 20. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis of 1-(2-Bromophenyl)piperidine via Buchwald-Hartwig Amination

Abstract

The N-aryl piperidine scaffold is a privileged motif in modern pharmaceuticals, agrochemicals, and functional materials. Its synthesis, however, can be challenging using classical methods which often require harsh conditions and exhibit limited functional group tolerance. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology for the construction of carbon-nitrogen (C-N) bonds, offering a mild, versatile, and highly efficient route to these valuable compounds.[1][2] This document provides a comprehensive guide for the synthesis of 1-(2-bromophenyl)piperidine from 1,2-dibromobenzene and piperidine. It details not only a robust experimental protocol but also delves into the mechanistic underpinnings of the catalytic cycle and the critical rationale behind the selection of specific reagents and conditions, empowering researchers to adapt and troubleshoot the reaction for their own applications.

Introduction: The Power of Palladium in C-N Bond Formation

The formation of a bond between an aromatic carbon and a nitrogen atom is a cornerstone of organic synthesis. Historically, reactions like the Ullmann condensation or nucleophilic aromatic substitution were employed, but they are often hampered by the need for high temperatures, stoichiometric copper, and a narrow substrate scope. The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a general and mild palladium-catalyzed cross-coupling pathway.[1][3]

The reaction's success is built upon the rational design of bulky, electron-rich phosphine ligands that facilitate the key steps in the catalytic cycle.[1][4] These ligands stabilize the palladium center, promote the challenging oxidative addition of aryl halides (even less reactive chlorides), and accelerate the final C-N bond-forming reductive elimination.[5] This guide leverages these principles to provide a reliable protocol for the selective mono-amination of 1,2-dibromobenzene, a readily available starting material.

The Catalytic Cycle: A Mechanistic Deep Dive